Lipophilicity Comparison (XLogP3) Versus 4-Chlorobenzyl Sulfone Analog (CAS 339104-18-6)
The target compound exhibits an XLogP3 value of 3.8, which is 0.6 log units lower than the 4.4 computed for the 4-chlorobenzyl sulfone analog (PubChem CID 1486733). This difference indicates a measurable shift in lipophilicity driven by the absence of the electron-withdrawing chlorine substituent [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 (computed by XLogP3 3.0) |
| Comparator Or Baseline | 4.4 for 2-{2-[(4-chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole (PubChem CID 1486733) |
| Quantified Difference | ΔXLogP3 = −0.6 |
| Conditions | XLogP3 algorithm, PubChem release 2025.09.15 |
Why This Matters
A 0.6 log unit reduction in XLogP3 may improve aqueous solubility and reduce non-specific protein binding, affecting lead prioritization for in vivo studies.
- [1] PubChem Compound Summary for CID 1486732, Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 1486733, 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole. National Center for Biotechnology Information, 2025. View Source
